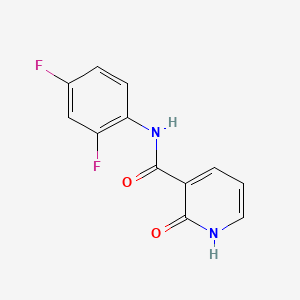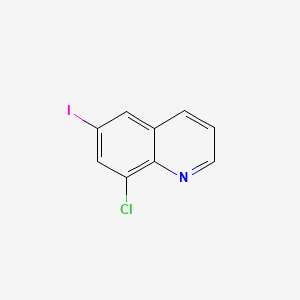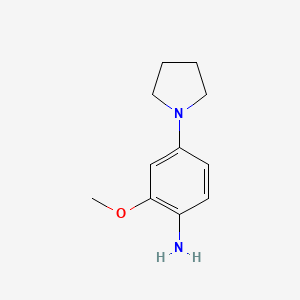
4-Benzyloxy-2,6-difluorophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxy-2,6-difluorophenylboronic acid is a chemical compound with the CAS Number: 156635-89-1 . It has a molecular weight of 264.04 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually a white to off-white powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H11BF2O3/c15-11-6-10 (7-12 (16)13 (11)14 (17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
This compound, like other boronic acids, is often used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
This compound is a white to off-white powder or crystals . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Electrolyte Additive for Lithium-Ion Batteries : A related compound, 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, has been found effective as a bifunctional electrolyte additive in lithium-ion batteries. It acts as both a redox shuttle for overcharge protection and an anion receptor to dissolve LiF generated during battery operation (Chen & Amine, 2007).
Fluorescence Sensor for Water Contamination : 4-Carboxyphenylboronic acid, a similar compound, has been used to create fluorescent carbon dots for detecting benzo[a]pyrene (BaP) in water, showcasing potential in environmental monitoring (Sun et al., 2021).
Anti-Tubercular Agent Development : Derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, synthesized from related key compounds, have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Luminescent Properties in Lanthanide Coordination Compounds : Research on 4-benzyloxy benzoic acid derivatives used as ligands in lanthanide coordination compounds has revealed their influence on photophysical properties. These findings are significant in the context of materials science and photoluminescence applications (Sivakumar et al., 2010).
Synthesis of Optically Active Compounds : Optically active 4-benzyloxy- and 4-alkyloxycarbonyl-2-oxetanones have been synthesized from related compounds, indicating potential applications in the field of asymmetric synthesis and polymer chemistry (Cammas et al., 1993).
Carboxylation Reactions in Organic Synthesis : Arylboronic esters, related to 4-Benzyloxy-2,6-difluorophenylboronic acid, have been used in Rhodium(I)-catalyzed carboxylation reactions with CO2, illustrating their role in the synthesis of various functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).
Fluorescence Probes Sensing pH and Metal Cations : Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, derived from similar phenylboronic compounds, have been used as fluorescent probes for sensing magnesium and zinc cations, as well as pH changes (Tanaka et al., 2001).
Safety and Hazards
The safety information for 4-Benzyloxy-2,6-difluorophenylboronic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(2,6-difluoro-4-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIXTACVWOYKES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)OCC2=CC=CC=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659393 |
Source


|
| Record name | [4-(Benzyloxy)-2,6-difluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156635-89-1 |
Source


|
| Record name | [4-(Benzyloxy)-2,6-difluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

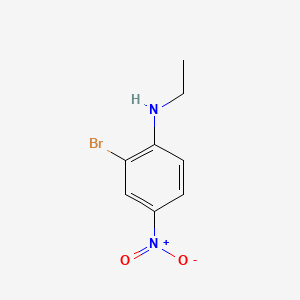

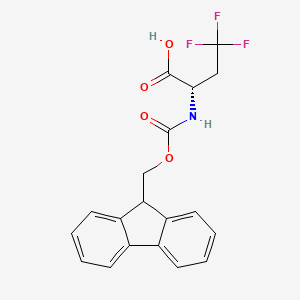
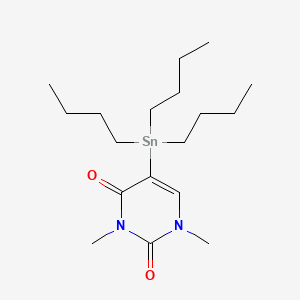
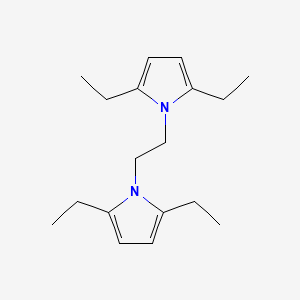
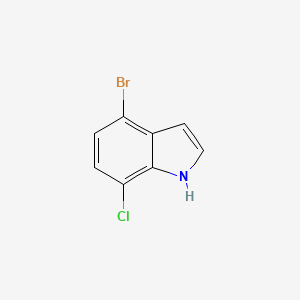
![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)

